N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide
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Overview
Description
N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the trifluoropentyl group adds unique chemical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide typically involves the reaction of a pyrazole derivative with a sulfonamide precursor. One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The reaction conditions often include the use of silver-mediated catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The trifluoropentyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for the treatment of bacterial infections.
Uniqueness
N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide is unique due to the presence of the trifluoropentyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N3O2S/c1-15(2)19(17,18)9-7-14-16(8-9)6-4-3-5-10(11,12)13/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPWXRUQJOGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN(N=C1)CCCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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